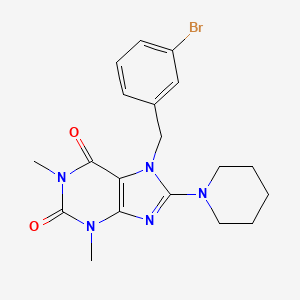
7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BDP or BRD-K79850224, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of novel derivatives and analogues of purine-2,6-dione compounds, including methods for introducing various substituents, has been a focus of several studies. For instance, research on the synthesis of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives demonstrates the chemical versatility of purine dione derivatives for creating complex molecular structures that could serve as models for natural products like saframycins (Saito et al., 1997). Additionally, research into the regioselective amination of condensed pyrimidines highlights the nuanced chemical reactivity of purine analogues (Gulevskaya et al., 1994).
Pharmacological Potential
Several studies have explored the pharmacological activities of purine-2,6-dione derivatives, particularly focusing on their potential as therapeutic agents. For example, derivatives have been evaluated for their antiasthmatic and vasodilatory properties, indicating their potential utility in treating respiratory conditions (Bhatia et al., 2016). Another study has investigated the affinity of 8-aminoalkyl derivatives of purine-2,6-dione for serotonin receptors, suggesting their possible application in addressing psychiatric disorders (Chłoń-Rzepa et al., 2013).
Natural Product Synthesis
Research on the isolation and structural elucidation of new bromophenols and brominated tetrahydroisoquinolines from natural sources such as the red alga Rhodomela confervoides has provided insights into the diversity of natural compounds structurally related to purine-2,6-diones. These studies contribute to our understanding of marine natural products and their potential applications (Ma et al., 2007).
Mechanistic Studies
Investigations into the mechanisms of reactions involving purine-2,6-dione derivatives have been conducted to better understand their chemical behavior. For example, the unusual reaction of 8-bromo-3-methyl-7-(thietan-3-yl)3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide showcases the complex reaction pathways these compounds can undergo, providing valuable information for synthetic chemists (Khaliullin & Shabalina, 2020).
Propriétés
IUPAC Name |
7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-7-6-8-14(20)11-13)18(21-16)24-9-4-3-5-10-24/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITNARVPZDBSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-bromobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)
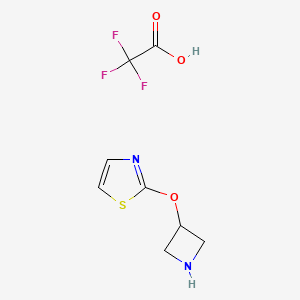
![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)
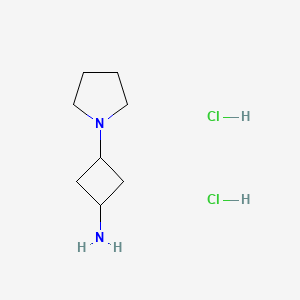
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)
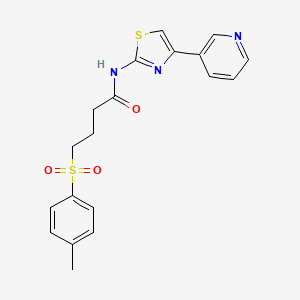
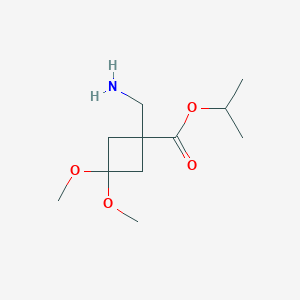
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)
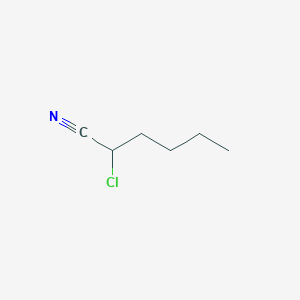
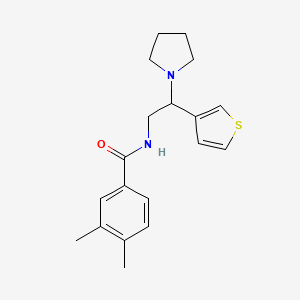
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)